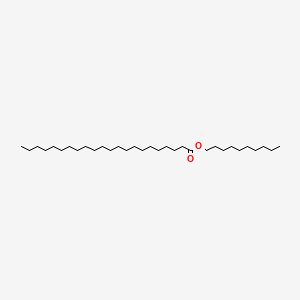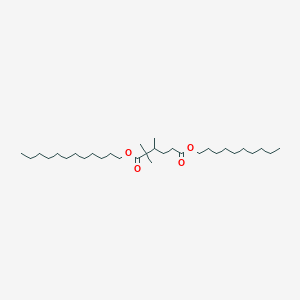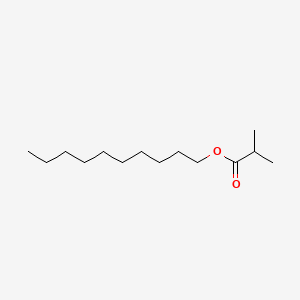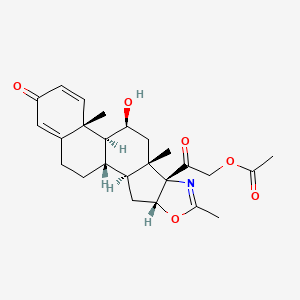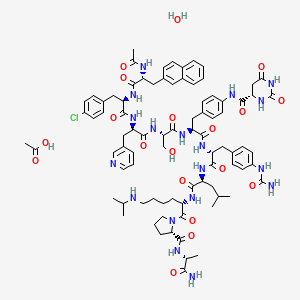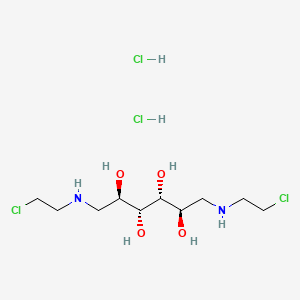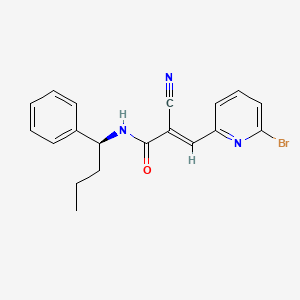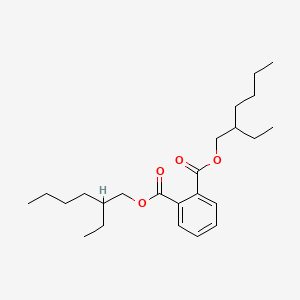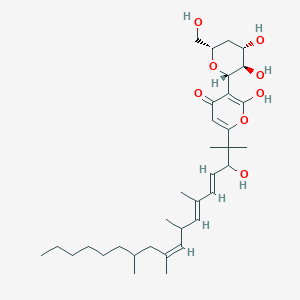
Deoxyfusapyrone
Overview
Description
Deoxyfusapyrone is a polyketide compound containing a pyrone ring, originally isolated from the marine-derived fungus Fusarium species.
Mechanism of Action
Target of Action
Deoxyfusapyrone is an antifungal α-pyrone metabolite isolated from several Fusarium species . It exhibits broad-spectrum antifungal activity, combating Cryptococcus neoformans and Aspergillus species . It is ineffective against yeast and bacillus megaterium .
Mode of Action
It is known that it interacts with its targets, primarily fungal cells, to exert its antifungal effects .
Biochemical Pathways
This compound is a product of the Fusarium species’ secondary metabolism . The biosynthesis of this compound depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae . The polyketide synthase (PKS) FmPKS40 is involved in fusapyrone biosynthesis .
Result of Action
This compound exhibits low zoo-toxicity as evidenced by a lack of toxicity against Artemia salina . It is a useful candidate for controlling postharvest crop diseases . The removal of FmKMT1 resulted in an almost complete loss of fusapyrone and this compound .
Action Environment
The action of this compound is influenced by the environment in which the Fusarium species are found. For instance, Fusarium species isolated from marine environments have been found to produce this compound . .
Biochemical Analysis
Biochemical Properties
Deoxyfusapyrone interacts with various biomolecules in biochemical reactions. It exhibits antimicrobial activities, suggesting that it interacts with enzymes and proteins essential for the survival of microorganisms
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to exhibit strong antibiotic activity towards Geotrichum candidum
Molecular Mechanism
It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyfusapyrone can be synthesized through various synthetic methods involving the formation of pyrone moieties. One common approach is the metal-free synthesis, which involves the cyclization of appropriate precursors under controlled conditions. Transition metal-catalyzed reactions, such as those using ruthenium catalysts, have also been employed to achieve regioselective cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Fusarium species on a suitable medium, such as sterilized unpolished rice, under controlled conditions. The fermentation process is followed by extraction and purification using chromatographic techniques. The organic layer is subjected to silica gel column chromatography, yielding pure this compound .
Chemical Reactions Analysis
Types of Reactions: Deoxyfusapyrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrone ring, which exhibits reactivity similar to lactones and 1,3-dienes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit different biological activities and chemical properties .
Scientific Research Applications
Deoxyfusapyrone has been extensively studied for its antimicrobial properties. It exhibits activity against various fungal pathogens, including Aspergillus species and Fusarium species. This makes it a valuable candidate for the development of antifungal agents for agricultural and medical applications .
In addition to its antimicrobial properties, this compound has been investigated for its potential use in cancer therapy due to its cytotoxic effects on certain cancer cell lines. Its ability to inhibit the growth of pathogenic fungi and cancer cells highlights its significance in scientific research .
Comparison with Similar Compounds
Fusapyrone: Another polyketide compound with a pyrone ring, isolated from Fusarium species. It shares similar antimicrobial properties with deoxyfusapyrone.
Neofusapyrone: A related compound also isolated from marine-derived Fusarium species. .
Uniqueness: this compound is unique due to its specific structural features and the presence of a pyrone ring, which contributes to its distinct chemical reactivity and biological activity. Its low zoo-toxicity and potential for use in postharvest crop disease control further distinguish it from other similar compounds .
Properties
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMGDLQIQYRDA-PWVYRXAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is deoxyfusapyrone and where is it found?
A1: this compound is a naturally occurring antifungal compound, specifically a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, originally isolated from rice cultures of the fungus Fusarium semitectum. [, , ] It has also been found in other Fusarium species, including Fusarium mangiferae and a marine-derived Fusarium species. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a derivative of fusapyrone, differing in the structure of the aliphatic side chain attached to the pyrone ring. While the exact structure of this compound was initially misreported, a structural revision was later published. [] For the corrected structure, please refer to the publication.
Q3: What is known about the biosynthesis of this compound?
A3: Research on Fusarium mangiferae has revealed that this compound biosynthesis is significantly reduced in the absence of the histone 3 lysine 9 (H3K9) methyltransferase, FmKmt1. [] This suggests epigenetic regulation of the biosynthetic pathway. Additionally, the polyketide synthase (PKS) FmPKS40 has been implicated in the biosynthesis of fusapyrone and, by extension, likely plays a role in this compound biosynthesis. []
Q4: What is the antifungal activity spectrum of this compound?
A4: this compound exhibits antifungal activity against a variety of filamentous fungi. [] Studies have shown it to be effective against plant pathogenic fungi such as Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. [] Notably, Fusarium species, including the producing organism, displayed lower sensitivity. [] this compound also demonstrated activity against human pathogenic Aspergilli and, to a lesser extent, some Candida species. []
Q5: How does the antifungal activity of this compound compare to fusapyrone?
A5: While both this compound and fusapyrone possess antifungal properties, fusapyrone consistently demonstrates greater potency against tested fungi. []
Q6: Has the structure-activity relationship of this compound been investigated?
A6: Although a comprehensive structure-activity relationship study specifically for this compound has not been published, research on fusapyrone derivatives offers some insights. [] Modifications to the glycosyl residue, pyrone ring, and aliphatic chain of fusapyrone significantly impacted its antifungal activity and toxicity. [] These findings suggest that similar structural alterations in this compound could influence its biological profile.
Q7: What is the toxicity profile of this compound?
A7: this compound exhibits some toxicity toward Artemia salina larvae with an LC50 of 37.1 μM (21.8 μg/mL), while fusapyrone displayed no toxicity at the tested concentrations. [] Interestingly, this compound did not exhibit phytotoxicity in plant-cell, wilt, chlorosis, or necrosis assays and even stimulated root elongation in tomato seedlings at certain concentrations. [] These findings suggest a degree of species-specificity in this compound's toxicity.
Q8: Are there analytical methods available for the detection and quantification of this compound?
A8: Yes, a high-performance liquid chromatography (HPLC) method has been developed for the simultaneous analysis of both fusapyrone and this compound in crude extracts. [, ] This method uses a C-18 reverse phase column with a methanol-water mobile phase and UV detection at 285 nm. [] Furthermore, a combined medium pressure column chromatography and thin-layer chromatography (TLC) method enables the isolation and purification of both compounds from fungal cultures. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


